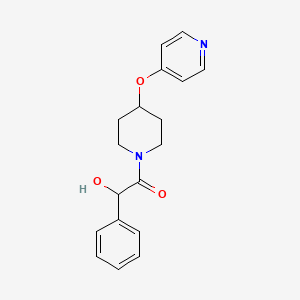

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-hydroxy-2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-17(14-4-2-1-3-5-14)18(22)20-12-8-16(9-13-20)23-15-6-10-19-11-7-15/h1-7,10-11,16-17,21H,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEWALSOVYSXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridin-4-yloxy piperidine intermediate. This intermediate is then reacted with benzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl or pyridine derivatives.

Applications De Recherche Scientifique

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Substituent Effects : The target compound’s hydroxy group contrasts with electron-withdrawing substituents (e.g., nitro, chloro) in compounds, which likely reduce solubility but improve thermal stability (melting points >268°C) .

- Metabolic Stability : Sulfonyl-containing compounds (e.g., in ) may exhibit slower metabolic degradation than the hydroxy-substituted target, which could be more prone to oxidation or conjugation .

Activité Biologique

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and antibacterial activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes a hydroxyl group, a phenyl ring, and a piperidine derivative attached to a pyridine moiety, which collectively contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Notably:

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis. It has been shown to inhibit the IKKβ pathway, which is crucial for NF-κB activation in cancer cells. This inhibition leads to reduced inflammation and neoplastic progression .

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxic effects compared to the standard drug bleomycin, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

The neuroprotective properties of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been explored with promising results:

- Cholinesterase Inhibition : The compound has shown significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This dual inhibition suggests its potential in treating cognitive disorders .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- In vitro Studies : The compound was tested against various bacterial strains using the agar disc-diffusion method. Results indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 1 mM .

Summary of Biological Activities

Q & A

Q. Q1. What are the critical steps in synthesizing 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how are intermediates validated?

A1. Synthesis typically involves:

- Step 1 : Formation of the pyridin-4-yloxy-piperidine intermediate via nucleophilic substitution (e.g., coupling 4-hydroxypyridine with activated piperidine derivatives under basic conditions).

- Step 2 : Introduction of the hydroxy-phenyl-ethanone moiety using Friedel-Crafts acylation or ketone-forming reactions.

- Validation : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using ¹H/¹³C NMR spectroscopy (δ 7.2–8.5 ppm for aromatic protons, δ 3.5–4.5 ppm for piperidinyl protons) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity (>95%) .

Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

A2. Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic/piperidinyl groups .

- NMR spectroscopy : Assigns stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1764) .

Advanced Questions

Q. Q3. How can computational modeling predict the biological activity of this compound, and which targets are prioritized?

A3.

- Target identification : Molecular docking against kinase domains (e.g., acetylcholinesterase, ) or GPCRs (e.g., serotonin receptors) using Schrödinger Suite or AutoDock .

- ADMET prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier permeability .

- Validation : Correlation with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) refines predictions .

Q. Q4. What experimental strategies resolve contradictions in solubility and stability data under varying pH conditions?

A4.

- Solubility profiling : Use shake-flask method with HPLC quantification at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored via LC-MS to identify hydrolytic byproducts (e.g., cleavage of pyridinyl ether bonds) .

- Mitigation : Co-solvents (e.g., PEG-400) or formulation as hydrochloride salts improve stability .

Q. Q5. How are structure-activity relationships (SAR) explored for optimizing target affinity?

A5.

- Modifications :

- Pyridine ring : Replace 4-pyridinyloxy with 2- or 3-substituted analogs to assess steric effects on receptor binding .

- Piperidine substituents : Introduce methyl or benzyl groups at the 4-position to modulate lipophilicity .

- Assays : Competitive binding assays (e.g., SPR or radioligand displacement) quantify changes. For example, fluorophenoxy analogs () show 10-fold higher affinity for σ-1 receptors .

Q. Q6. What crystallographic data are essential for understanding intermolecular interactions in solid-state formulations?

A6.

- Key parameters :

- Hydrogen bonding : O-H···N interactions between hydroxy and pyridinyl groups (distance ~2.8 Å) .

- π-π stacking : Between phenyl and pyridinyl rings (centroid distances ~3.6 Å) .

- Implications : These interactions influence melting point (e.g., 180–185°C) and hygroscopicity, critical for tablet formulation .

Methodological Guidance

Q. Q7. How should researchers design dose-response studies to evaluate neuroprotective effects in vitro?

A7.

- Cell models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone) .

- Dosing : 0.1–100 μM range, 24–48 h exposure.

- Endpoints : MTT assay for viability, caspase-3 activity for apoptosis, and mitochondrial membrane potential (JC-1 staining) .

- Controls : Include known neuroprotectants (e.g., memantine) and vehicle (DMSO ≤0.1%) .

Q. Q8. What strategies mitigate batch-to-batch variability in multi-step syntheses?

A8.

- Process controls :

- Step 1 : Standardize reaction time/temperature (±2°C) using jacketed reactors .

- Step 2 : In-line FTIR monitors ketone formation (C=O stretch at ~1700 cm⁻¹) .

- Quality checks :

- HPLC purity : >98% for intermediates .

- Chiral HPLC : Ensure enantiomeric excess (>99%) if applicable .

Critical Analysis of Contradictions

- Solubility vs. logP : Higher-than-expected solubility despite moderate logP may arise from intramolecular H-bonding (hydroxy and ketone groups), reducing crystal lattice energy .

- Biological activity variability : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.